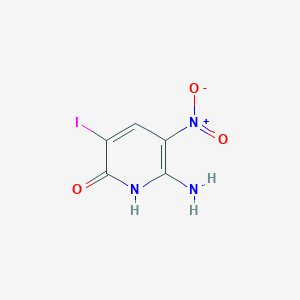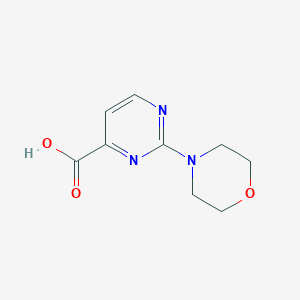
6-amino-3-iodo-5-nitro-1H-pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-3-iodo-5-nitro-1H-pyridin-2-one is a useful research compound. Its molecular formula is C5H4IN3O3 and its molecular weight is 281.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Reactions and Synthesis
6-Amino-3-iodo-5-nitro-1H-pyridin-2-one and its derivatives are studied for their chemical properties and reactions. For instance, the reactions of similar compounds, 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols, were investigated to understand the regio- and stereoselective addition reaction to the triple bond of 5-nitro-6-phenylethynylpyrimidines (Čikotienė et al., 2007). The functionalization of 1H-pyrrolo[2,3-b]pyridine was also studied to provide new compounds for applications in agrochemicals and functional materials (Minakata et al., 1992).
Genetic Alphabet Expansion
This compound is a promising candidate for expanding the genetic alphabet due to its nonstandard pyDDA hydrogen-bonding pattern. Its synthesis via Heck coupling shows that the nitro group enhances the stability of the nucleoside toward acid-catalyzed epimerization without significant deprotonation of the heterocycle at physiological pH (Hutter & Benner, 2003).
Hydrogen-Bonded Structures
Studies have focused on the molecular structures involving this compound, showing significant polarization of the electronic structures of the pyrimidinone molecules. These compounds are involved in hydrogen bonding, forming complex structures like ribbons and sheets, which are crucial for understanding molecular interactions (Orozco et al., 2009a); (Orozco et al., 2009b).
Energetic Material Synthesis
The compound's derivatives are used in synthesizing energetic materials. For example, a fused, tricyclic pyridine-based energetic material was synthesized, exhibiting high density, low thermal stability, and good detonation properties (Ma et al., 2018).
Pharmaceutical Synthesis
Though direct applications in pharmaceutical synthesis were excluded from the search, the synthesis routes involving similar compounds have implications for pharmaceutical manufacturing. For instance, an efficient synthetic route was investigated for an antineoplastic drug, avoiding unstable compounds and employing controllable conditions for a high yield (Cao et al., 2014).
Mécanisme D'action
Target of Action
The compound 6-Amino-3-iodo-5-nitro-1H-pyridin-2-one, also known as 6-Amino-3-iodo-5-nitropyridin-2-ol, is a pyridine base . It is used as a nucleobase of hachimoji DNA, in which it pairs with 5-aza-7-deazaguanine .
Mode of Action
It is known that it interacts with its target, the hachimoji dna, by pairing with 5-aza-7-deazaguanine . This interaction may result in changes in the structure and function of the DNA.
Analyse Biochimique
Biochemical Properties
6-amino-3-iodo-5-nitro-1H-pyridin-2-one plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in oxidative stress responses and DNA repair mechanisms. For instance, it can inhibit certain oxidoreductases, thereby affecting the redox state of cells. Additionally, this compound can bind to DNA, influencing the activity of DNA polymerases and other DNA-binding proteins .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can modulate cell signaling pathways, particularly those involved in stress responses and apoptosis. It has been observed to alter gene expression patterns, leading to changes in the expression of genes related to cell cycle regulation and apoptosis . Furthermore, this compound can impact cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, this compound can have beneficial effects, such as enhancing DNA repair and reducing oxidative stress . At high doses, this compound can be toxic, leading to cell death and tissue damage . Threshold effects have been observed, indicating that there is a narrow therapeutic window for this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates . These intermediates can further interact with cellular macromolecules, causing oxidative damage and other biochemical effects . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . The distribution of this compound within tissues is influenced by factors such as tissue perfusion and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . Additionally, this compound can be found in the cytoplasm, where it affects the activity of cytoplasmic enzymes and signaling proteins . The localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific cellular compartments .
Propriétés
IUPAC Name |
6-amino-3-iodo-5-nitro-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4IN3O3/c6-2-1-3(9(11)12)4(7)8-5(2)10/h1H,(H3,7,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSCFDIDAMTMKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1[N+](=O)[O-])N)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4IN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457355 |
Source


|
| Record name | 6-Amino-3-iodo-5-nitropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
642460-96-6 |
Source


|
| Record name | 6-Amino-3-iodo-5-nitropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














